[[2-(2-Methylpiperidin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
Description
[2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid (hereafter referred to as the "target compound") is a synthetic small molecule characterized by a central acetamide core linked to a 2-methylpiperidine moiety and a phenylamino group. Its molecular formula is C₁₆H₂₁N₃O₃ (calculated from ) , with a molar mass of 303.36 g/mol.
Properties
IUPAC Name |
2-(N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-13-7-5-6-10-18(13)15(19)11-17(12-16(20)21)14-8-3-2-4-9-14/h2-4,8-9,13H,5-7,10-12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKYAWSMIVXMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186610 | |
| Record name | Glycine, N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142211-96-8 | |
| Record name | Glycine, N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Methylpiperidine: serves as the nitrogen-containing heterocycle.
- Phenylamine (aniline) or substituted anilines: source of the phenylamino group.
- Glyoxylic acid or its derivatives: provides the oxoacetic acid functionality.
- Suitable coupling agents or activating reagents for amide bond formation.
Stepwise Synthetic Approach
| Step | Reaction Type | Description | Typical Conditions/Notes |
|---|---|---|---|
| 1 | N-alkylation | Alkylation of 2-methylpiperidine with a haloacetyl derivative (e.g., chloroacetyl chloride) to form 2-(2-methylpiperidin-1-yl)-2-oxoethyl intermediate | Use of base (e.g., triethylamine), inert atmosphere, low temperature to control side reactions |
| 2 | Amide bond formation | Coupling of the above intermediate with aniline or phenylamine to form the phenylamino linkage | Employ coupling agents like EDCI, DCC, or carbodiimides; solvents such as dichloromethane or DMF |
| 3 | Acidification and purification | Conversion to the aminoacetic acid form, often by hydrolysis or acid treatment, followed by crystallization or chromatography | Acidic aqueous workup, recrystallization from suitable solvents |
Alternative Synthetic Routes
- Direct condensation of 2-methylpiperidin-1-yl oxoacetic acid with phenylamine under dehydrating conditions.
- Use of protected amino acid derivatives to improve selectivity and yield.
- Enzymatic or catalytic asymmetric synthesis to control stereochemistry if chiral centers are present.
Research Findings and Optimization Data
Yield and Purity
- Reported yields for similar compounds range from 65% to 85% depending on reaction conditions and purification methods.
- Purity is typically confirmed by HPLC, NMR, and mass spectrometry, with purity levels exceeding 98% for pharmaceutical-grade material.
Reaction Conditions Impact
| Parameter | Effect on Yield/Purity | Optimal Range/Notes |
|---|---|---|
| Temperature | Higher temps may increase side reactions | 0–25 °C preferred during alkylation |
| Solvent | Polar aprotic solvents favor coupling efficiency | DMF, DCM commonly used |
| Base | Triethylamine or DIPEA used to neutralize acids | Stoichiometric amounts to avoid over-alkylation |
| Reaction Time | Longer times improve conversion but risk degradation | 2–6 hours typical |
Purification Techniques
- Crystallization from ethyl acetate/hexane mixtures.
- Column chromatography using silica gel with gradient elution.
- Recrystallization to obtain polymorphically pure forms.
Summary Table of Preparation Methods
| Method No. | Key Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-alkylation + amide formation | 2-methylpiperidine, chloroacetyl chloride, aniline, EDCI, DCM, 0–25 °C | 70–80 | Standard method, scalable |
| 2 | Direct condensation | 2-methylpiperidinyl oxoacetic acid + phenylamine, dehydrating agent | 65–75 | Simpler, but may require longer reaction times |
| 3 | Protected amino acid route | Use of Boc-protected intermediates, coupling agents, acidic deprotection | 75–85 | Higher selectivity, suitable for chiral synthesis |
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Neuroscience
The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for studying neuropharmacology. Research has indicated that derivatives of amino acids can modulate neurotransmitter release and receptor activity, which is crucial in understanding conditions like depression and anxiety.
Medicinal Chemistry
[2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid may serve as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets can be explored for the design of drugs aimed at treating various diseases, including neurodegenerative disorders.
Bioactive Small Molecules
This compound is classified within bioactive small molecules, which are essential in drug discovery and development processes. Its synthesis and modification can lead to the generation of analogs with improved efficacy or reduced side effects.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of amino acid derivatives on serotonin receptors, revealing that compounds similar to [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid could enhance serotonin signaling, suggesting potential antidepressant properties.
Case Study 2: Synthesis and Modification
Research focused on the synthesis of analogs of [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid demonstrated that structural modifications could significantly alter biological activity, paving the way for tailored drug design.
Mechanism of Action
The mechanism of action of [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Based Derivatives
[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethylamino]acetic Acid
- Structure : Replaces the 2-methylpiperidine with a 4-pyridin-2-ylpiperazine group.
- Molecular Formula : C₁₈H₂₁N₅O₃ (CAS: 1142211-55-9) .
[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamino]acetic Acid
Piperidine and Cycloalkyl Variants
[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic Acid
- Structure : Incorporates an acetylated piperazine (sc-305389) .
- Key Differences : Acetylation reduces basicity of the piperazine nitrogen, which may alter pharmacokinetic properties such as metabolic stability and plasma protein binding.
[2-(Cyclopentylamino)-2-oxoethylamino]acetic Acid
Carbamoyl-Linked Analogs
2-({[2-Oxo-2-(piperidin-1-yl)ethyl]carbamoyl}amino)acetic Acid
- Structure: Features a carbamoyl linkage instead of the phenylamino group .
- Molecular Formula : C₁₀H₁₇N₃O₄.
Phenoxyaromatic Acid Derivatives
Compounds such as 2-(4-(2-((4-cyanophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid () share a phenoxy-acetic acid backbone but differ in substituents:
Biological Activity
The compound [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid, also known as a derivative of amino acids, has garnered attention in pharmacological studies due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₆H₂₂N₂O₃
- CAS Number : 1142211-96-8
- Molecular Weight : 290.36 g/mol
- Hazard Classification : Irritant
Biological Activity Overview
The biological activity of [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid has been explored in various contexts, particularly its interaction with G protein-coupled receptors (GPCRs) and its potential therapeutic applications.
-
G Protein-Coupled Receptor Interaction :
- The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways that regulate physiological responses such as neurotransmission and hormone release .
- Studies have indicated that compounds with similar structures can modulate adenylyl cyclase activity, affecting cyclic AMP levels in cells, which is crucial for numerous cellular processes .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Table 1: Summary of Research Findings on Biological Activity
Detailed Research Insights
-
G Protein-Coupled Receptor Studies :
- A study published in PubMed Central discusses the signaling mechanisms through GPCRs and how compounds like [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid could influence cardiac and smooth muscle functions by modulating adenylyl cyclase activity .
- Neuroprotective Mechanisms :
- Inflammatory Response Modulation :
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions. A recommended approach includes:
Formation of the Piperidine Intermediate : React 2-methylpiperidine with chloroacetyl chloride under anhydrous conditions to form 2-(2-methylpiperidin-1-yl)-2-oxoethyl chloride .
Coupling with Phenylamine : Introduce the phenylamino group via nucleophilic substitution, using a polar aprotic solvent (e.g., DMF) and a base (e.g., triethylamine) to deprotonate the amine .
Glycine Conjugation : Attach the acetic acid moiety through a carbodiimide-mediated coupling reaction, ensuring pH control (6.5–7.5) to optimize amide bond formation .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography to reduce side products.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the piperidine ring (δ 1.2–3.0 ppm for methyl and methylene protons) and the phenyl group (aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm the molecular ion peak (expected m/z for : ~329.15) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm) and amine/amide N-H stretches (~3300 cm) .
Q. How should researchers design in vitro assays to evaluate the neuroprotective potential of this compound?
- Methodological Answer :
- Cell Models : Use SH-SY5Y neuroblastoma cells or primary neuronal cultures exposed to oxidative stress (e.g., HO or rotenone) .
- Assay Endpoints : Measure cell viability (MTT assay), ROS levels (DCFDA probe), and apoptosis markers (caspase-3 activity) .
- Positive Controls : Compare with known neuroprotectants (e.g., rasagiline) to validate assay sensitivity.
Advanced Research Questions
Q. How can contradictory biological activity data between this compound and its halogen-substituted analogs be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically compare analogs (e.g., fluoro-, chloro-, bromo-substituted derivatives) in parallel assays to isolate substituent effects .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities and correlate with functional outcomes (e.g., IC) .
- Computational Modeling : Perform molecular dynamics simulations to assess how halogen size (e.g., fluorine’s electronegativity vs. chlorine’s bulk) alters target interactions .
Q. What strategies elucidate the mechanism of action of [2-(2-Methylpiperidin-1-yl)-2-oxoethyl-amino]acetic acid in enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Conduct Michaelis-Menten experiments to determine inhibition type (competitive/non-competitive) and K values .
- Mutagenesis Studies : Introduce point mutations in the enzyme’s active site (e.g., hydrophobic pocket residues) to identify critical binding regions .
- Fluorescence Quenching : Track conformational changes in the enzyme using tryptophan fluorescence upon compound binding .
Q. Which in vivo models are suitable for pharmacokinetic (PK) profiling of this compound?
- Methodological Answer :
- Rodent Models : Administer the compound intravenously/orally to Sprague-Dawley rats and collect plasma samples at timed intervals. Analyze bioavailability using LC-MS/MS .
- Tissue Distribution : Use radiolabeled -analogs to quantify accumulation in target tissues (e.g., brain, liver) via autoradiography .
- Metabolite Identification : Perform hepatic microsome incubations to identify Phase I/II metabolites and assess metabolic stability .
Data Analysis and Experimental Design
Q. How can researchers validate conflicting cytotoxicity results across cancer cell lines?
- Methodological Answer :
- Panel Testing : Screen the compound against the NCI-60 cancer cell line panel to identify tissue-specific sensitivities .
- Combinatorial Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis to calculate combination indices .
- Transcriptomic Profiling : Perform RNA-seq on responsive vs. resistant cell lines to identify biomarkers (e.g., upregulated efflux pumps) .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Software : Use Schrödinger’s QikProp or SwissADME to predict logP, solubility, and blood-brain barrier permeability .
- Docking Programs : Employ AutoDock Vina or Glide to model interactions with targets like acetylcholinesterase or GABA receptors .
- Toxicity Prediction : Leverage ProTox-II or Derek Nexus to assess potential hepatotoxicity or mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
